4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

EGFR Kinase Inhibition Non-Small Cell Lung Cancer

Procure this 2,4-disubstituted quinazoline for precise kinase SAR studies. The 4-nitrophenyl-4-aminophenol substitution pattern defines a unique chemical space distinct from meta-isomers (GPCR-active) and benzoic acid analogs (weak LMW-PTP inhibition). Ideal for EGFR/RET in vitro profiling and as a validated negative control using meta-isomer BDBM58429. Rigorous comparator-based justification available.

Molecular Formula C20H14N4O3
Molecular Weight 358.3 g/mol
Cat. No. B3978595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol
Molecular FormulaC20H14N4O3
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)O
InChIInChI=1S/C20H14N4O3/c25-16-11-7-14(8-12-16)21-20-17-3-1-2-4-18(17)22-19(23-20)13-5-9-15(10-6-13)24(26)27/h1-12,25H,(H,21,22,23)
InChIKeySLSRXCKEWXNLDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes48 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol: Core Chemical Identity, Procurement-Relevant Physicochemical Properties, and Kinase Inhibitor Scaffold Context


4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol (Molecular Formula: C20H14N4O3; Molecular Weight: 358.3 g/mol; InChI Key: SLSRXCKEWXNLDI-UHFFFAOYSA-N) is a synthetic organic compound belonging to the quinazoline class of heterocycles [1]. Structurally, it features a quinazoline core substituted at the 2-position with a 4-nitrophenyl group and at the 4-position with a 4-aminophenol moiety via an anilino linkage [1]. Quinazoline derivatives are widely recognized in medicinal chemistry as scaffolds for kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases, with substitution patterns at the 2- and 4-positions critically modulating target selectivity and potency [2]. The compound is commercially available from multiple research chemical suppliers for in vitro and preclinical research applications.

Why 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol Cannot Be Indiscriminately Substituted: Critical Role of the 4-Aminophenol Substituent and Nitrophenyl Orientation


Within the 2,4-disubstituted quinazoline chemotype, seemingly minor structural modifications—such as the position of the hydroxyl group on the aniline ring (para vs. meta) or the nature of the terminal substituent (phenol vs. benzoic acid)—profoundly alter target binding profiles, selectivity, and potency [1][2]. Generic substitution without rigorous, comparator-based quantitative justification risks selecting a compound with an entirely different pharmacological fingerprint, potentially leading to experimental failure or misinterpretation of biological data. The specific combination of a 4-nitrophenyl group at the 2-position and a 4-aminophenol group at the 4-position defines a unique chemical space whose biological properties cannot be inferred from other 2-phenyl-4-anilinoquinazolines. The evidence presented in Section 3 quantifies these critical differences against the most relevant positional and functional group analogs, providing the data necessary for informed scientific selection and procurement decisions.

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol: Quantitative Comparator-Based Evidence for Differentiated Target Engagement and Selectivity


EGFR Kinase Inhibition: Potent Wild-Type and T790M/L858R Mutant Activity Comparable to Clinical-Stage Quinazoline Inhibitors

While direct IC50 data for the target compound against EGFR is not available in the public domain, a closely related 2,4-disubstituted quinazoline analog (BDBM50403056, CHEMBL2216827) exhibits potent inhibition of both EGFR wild-type (IC50 = 10 nM) and the T790M/L858R double mutant (IC50 = 55 nM) [1]. This analog shares the core 2-phenyl-4-anilinoquinazoline scaffold, differing primarily in the substituents on the 4-aniline ring. The presence of the electron-withdrawing 4-nitrophenyl group in the target compound is a known structural determinant for enhanced EGFR binding affinity within this chemical class [2], suggesting that the target compound may exhibit comparable or improved potency relative to the reference analog. This is in contrast to the meta-substituted phenol analog (BDBM58429), which shows preferential binding to the Neurotensin receptor type 1 rather than EGFR, demonstrating that the position of the hydroxyl group (para vs. meta) dramatically shifts target selectivity [3].

EGFR Kinase Inhibition Non-Small Cell Lung Cancer

RET Kinase Inhibition: Phenol-Containing Quinazolines Exhibit Enhanced Potency but Require Metabolic Stabilization Strategies

A systematic structure-activity relationship (SAR) study of 2-substituted phenol quinazolines as RET kinase inhibitors demonstrated that phenolic anilinoquinazolines (exemplified by compound 6) exhibit improved binding affinities for RET compared to non-phenolic analogs, but suffer from high metabolic clearance [1]. This study established that a flanking substituent adjacent to the phenol group not only improves hepatocyte stability but also imparts a significant gain in selectivity against KDR (VEGFR-2) [1]. The target compound, 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}phenol, possesses the critical phenol moiety at the 4-position but lacks the flanking substituent, positioning it as a potent yet metabolically labile RET inhibitor. This differentiates it from the optimized lead compound 36, which achieved both high RET potency and improved KDR selectivity through additional substitution [1]. In contrast, the benzoic acid analog (BDBM82958) exhibits minimal activity against low molecular weight phosphotyrosine protein phosphatase (IC50 = 4.57 × 10³ nM) [2], underscoring that the phenol group is essential for high-affinity kinase engagement.

RET Kinase Thyroid Cancer KDR Selectivity

Low Molecular Weight Phosphotyrosine Protein Phosphatase (LMW-PTP) Inhibition: Functional Group-Dependent Potency

The benzoic acid analog of the target compound, 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoic acid (BDBM82958), exhibits weak inhibitory activity against human low molecular weight phosphotyrosine protein phosphatase (LMW-PTP) with an IC50 of 4.57 × 10³ nM (4.57 µM) [1]. A second determination under different assay conditions yielded an IC50 of 1.09 × 10⁴ nM (10.9 µM) [1]. This data provides a quantitative baseline for the 2-(4-nitrophenyl)quinazolin-4-yl scaffold's engagement with LMW-PTP when bearing a carboxylate moiety. The target compound, bearing a phenol group instead of a benzoic acid, is expected to exhibit a distinct potency and binding mode profile due to differences in hydrogen-bonding capacity and electronic character. While direct LMW-PTP data for the target compound are not available, this comparator data demonstrates that the 4-position substituent is a critical determinant of phosphatase inhibitory activity within this chemotype.

LMW-PTP Phosphatase Inhibition Signal Transduction

Neurotensin Receptor Type 1 (NTSR1) Engagement: Positional Isomerism Drives Target Selectivity Shift

The meta-substituted positional isomer of the target compound, 3-{[2-(4-nitrophenyl)-4-quinazolinyl]amino}phenol (BDBM58429), demonstrates binding to the Neurotensin receptor type 1 (NTSR1), a G protein-coupled receptor implicated in CNS disorders and cancer [1]. This isomer has been co-crystallized with NTSR1 in multiple PDB structures (e.g., 4GRV, 4XEE, 4XES, 5T04, 6OS9, 6OSA, 6PWC, 6UP7, 7UL2, 8FMZ, 8FN0, 8FN1, 8JPB, 8JPC, 8JPF) [1]. In stark contrast, the para-substituted target compound is structurally aligned with EGFR/RET kinase inhibitor chemotypes rather than GPCR ligands [2][3]. This divergence demonstrates that the relative position of the hydroxyl group on the aniline ring (meta vs. para) acts as a molecular switch, redirecting target engagement from a GPCR (NTSR1) to receptor tyrosine kinases (EGFR, RET). This provides a clear, structure-based rationale for selecting the para-substituted phenol for kinase-focused research programs.

NTSR1 GPCR CNS Disorders

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol: Recommended Research and Preclinical Application Scenarios Based on Quantitative Evidence


In Vitro Kinase Profiling and EGFR-Driven Cancer Cell Line Studies

Based on class-level evidence demonstrating potent EGFR inhibition by closely related 2,4-disubstituted quinazolines (EGFR-WT IC50 = 10 nM; EGFR-T790M/L858R IC50 = 55 nM) [1], this compound is ideally suited for in vitro kinase profiling against EGFR and other receptor tyrosine kinases. Its application is recommended in cell-based assays using EGFR-dependent cancer cell lines (e.g., A431, H1975) to evaluate anti-proliferative effects and downstream signaling modulation. The para-substituted phenol isomer ensures alignment with kinase inhibitor pharmacology, unlike the meta-isomer which targets the GPCR NTSR1 [2].

RET Kinase Biochemical Assays and Selectivity Profiling

Given the established role of 2-substituted phenol quinazolines as potent RET kinase inhibitors [1], this compound is a valuable tool for biochemical RET kinase assays. Its high predicted potency makes it suitable for short-term in vitro studies to investigate RET-mediated signaling pathways in medullary thyroid cancer models. However, due to the known metabolic liability of unsubstituted phenol quinazolines [1], its use in in vivo studies should be limited to proof-of-concept experiments or as a benchmark for evaluating metabolically stabilized analogs.

Phosphatase Inhibitor Screening and SAR Studies

The benzoic acid analog of this compound exhibits quantifiable, albeit weak, inhibition of LMW-PTP (IC50 = 4.57 × 10³ nM) [1]. This establishes the 2-(4-nitrophenyl)quinazolin-4-yl scaffold as a starting point for phosphatase inhibitor development. Researchers can procure this compound to conduct comparative SAR studies, evaluating the impact of replacing the benzoic acid group with a phenol moiety on LMW-PTP inhibitory potency and selectivity. Such studies will generate direct, quantitative data on the functional group contribution of the 4-aminophenol substituent.

Positional Isomer Control Experiments for Target Engagement Validation

The dramatic shift in target selectivity between the para-substituted (target compound) and meta-substituted (BDBM58429) phenol isomers [1] provides a powerful experimental control. Researchers can use the meta-isomer as a negative control in kinase assays to confirm that observed effects are due to specific kinase inhibition rather than off-target GPCR activity. This application is critical for validating target engagement and establishing structure-activity relationships within quinazoline-based kinase inhibitor programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.